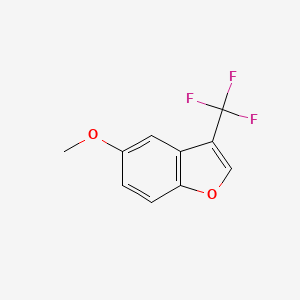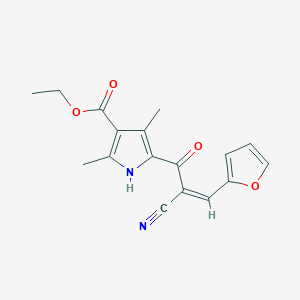
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H14F3N·HCl It is a pyrrolidine derivative, characterized by the presence of a trifluorobenzyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with 3,4,5-trifluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the trifluorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced trifluorobenzyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural stability and contributes to the overall pharmacophore of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(3,4-difluorobenzyl)pyrrolidine hydrochloride
- 2-Methyl-2-(3,5-difluorobenzyl)pyrrolidine hydrochloride
- 2-Methyl-2-(4-fluorobenzyl)pyrrolidine hydrochloride
Uniqueness
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is unique due to the presence of three fluorine atoms on the benzyl group, which significantly enhances its chemical stability and reactivity. This trifluorobenzyl group also imparts unique electronic properties, making the compound highly valuable in various research applications.
Properties
IUPAC Name |
2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLDDEGNJUOAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-propyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2393813.png)
![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393816.png)
![2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene](/img/structure/B2393817.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393818.png)
![5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2393819.png)



![N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2393825.png)

![2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2393829.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2393832.png)

